Dasatinib metabolite M6

Beschreibung

Origin and Identification as a Primary Oxidative Metabolite of Dasatinib (B193332)

Dasatinib Carboxylic Acid (M6) is an oxidative metabolite of Dasatinib. medchemexpress.comdcchemicals.comneo-biotech.commedchemexpress.comtargetmol.com In vivo studies have identified it as one of the primary oxidative metabolites of the parent drug. nih.gov The formation of Dasatinib Carboxylic Acid involves the conversion of the terminal hydroxyl group on the N-hydroxyethylpiperazine side chain of Dasatinib into a carboxylic acid. While Dasatinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4, the formation of M6 is distinct. nih.govfda.gov Research indicates that M6 is formed by a cytosolic oxidoreductase. nih.govdrugbank.com The specific enzymes responsible for its formation are thought to be a cytosolic NAD-dependent oxidoreductase or an alcohol or aldehyde dehydrogenase. pharmgkb.org

Dasatinib undergoes extensive metabolism in humans, leading to several metabolites. universiteitleiden.nl Alongside Dasatinib Carboxylic Acid (M6), other significant metabolites include M4 (N-dealkylation), M5 (N-oxidation), M20, and M24 (hydroxylation). nih.govdrugbank.com

Significance of Metabolite Characterization in Drug Development and Translational Research

This process is crucial for several reasons:

Understanding Clearance Mechanisms: Identifying the metabolic pathways, such as the formation of M6, clarifies how the parent drug is eliminated from the body. Dasatinib is primarily eliminated via feces, with metabolites constituting the majority of the excreted substance. drugbank.com

Pharmacological Activity: Assessing the activity of metabolites is essential. While some metabolites are inert, others can be pharmacologically active, contributing to the drug's therapeutic effect. In the case of Dasatinib, its metabolites have been evaluated for activity. drugbank.comeuropa.eu

Drug-Drug Interactions: Knowledge of the enzymes responsible for metabolism, such as the cytosolic oxidoreductase for M6 and CYP3A4 for other metabolites, helps predict and manage potential drug-drug interactions. nih.govpharmgkb.org

Current Research Landscape Pertaining to Dasatinib Carboxylic Acid (M6)

The current body of research characterizes Dasatinib Carboxylic Acid (M6) as a minor circulating metabolite of Dasatinib. drugbank.com Studies comparing its activity to the parent compound have found that M6 is significantly less active. drugbank.com Specifically, it is considered more than 10 times less active than Dasatinib. drugbank.com

Detailed Research Findings

The table below summarizes the key oxidative metabolites of Dasatinib, including their formation pathways and relative significance as identified in research studies.

| Metabolite | Name | Formation Pathway | Relative Activity/Significance |

| M4 | N-dealkylation | Primarily generated by CYP3A4. nih.gov | Equipotent to Dasatinib, but represents approximately 5% of the AUC and is unlikely to play a major role in the observed pharmacology. drugbank.com |

| M5 | N-oxidation | Primarily formed by Flavin-containing monooxygenase 3 (FMO3). nih.gov | More than 10 times less active than Dasatinib; considered a minor circulating metabolite. drugbank.com |

| M6 | Dasatinib Carboxylic Acid | Formed by a cytosolic oxidoreductase. nih.govdrugbank.com | More than 10 times less active than Dasatinib; considered a minor circulating metabolite. drugbank.com |

| M20 | Hydroxylation | Mainly generated by CYP3A4. nih.gov | Formation is considered more efficient than other metabolites based on in vitro intrinsic clearance values. nih.gov |

| M24 | Hydroxylation | Mainly generated by CYP3A4. nih.gov | One of the primary oxidative metabolites. nih.gov |

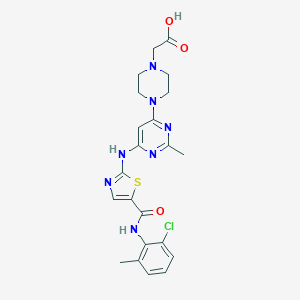

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN7O3S/c1-13-4-3-5-15(23)20(13)28-21(33)16-11-24-22(34-16)27-17-10-18(26-14(2)25-17)30-8-6-29(7-9-30)12-19(31)32/h3-5,10-11H,6-9,12H2,1-2H3,(H,28,33)(H,31,32)(H,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCDXJFWSYUNPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474430 | |

| Record name | Dasatinib Carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910297-53-9 | |

| Record name | 2-(4-(6-((5-((2-Chloro-6-methyl-phenyl)carbamoyl)thiazol-2-yl)amino)-2-methyl-pyrimidin-4-yl)piperazin-1-yl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dasatinib Carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-(6-((5-((2-CHLORO-6-METHYL-PHENYL)CARBAMOYL)THIAZOL-2-YL)AMINO)-2-METHYL-PYRIMIDIN-4-YL)PIPERAZIN-1-YL)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83FL89EU88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Pathways and Enzymatic Formation of Dasatinib Carboxylic Acid M6

Elucidation of Human Enzyme Systems Responsible for Carboxylic Acid Formation

The generation of Dasatinib (B193332) Carboxylic Acid (M6) and other key metabolites is a multi-faceted process orchestrated by various human enzyme systems. Research has identified the primary players in the oxidative metabolism of dasatinib, shedding light on the specific roles of cytosolic and microsomal enzymes.

Involvement of Cytosolic Oxidoreductase in M6 Biogenesis

The formation of Dasatinib Carboxylic Acid (M6) is primarily attributed to the activity of a cytosolic oxidoreductase. nih.govresearchgate.net In vitro studies have demonstrated that this enzyme, located in the soluble fraction of the cell, is responsible for the oxidation of an intermediate metabolite to form the carboxylic acid derivative. drugbank.compharmgkb.org While the specific cytosolic NAD-dependent oxidoreductase or aldehyde dehydrogenase has not been definitively identified, its crucial role in the M6 metabolic pathway is well-established. pharmgkb.org

Role of Cytochrome P450 Enzymes in Dasatinib Metabolism Leading to Other Metabolites

The cytochrome P450 (CYP) enzyme system, particularly CYP3A4, is the principal catalyst in the metabolism of dasatinib, leading to the formation of several other major metabolites. fda.govnih.gov CYP3A4 is responsible for the N-dealkylation to form metabolite M4 and hydroxylation to produce metabolites M20 and M24. nih.govresearchgate.netpharmgkb.org While CYP1A1 and CYP1B1 may have some minor involvement in the formation of M4, CYP3A4 is the predominant enzyme. pharmgkb.org Dasatinib itself is a time-dependent inhibitor of CYP3A4. fda.gov

Contribution of Flavin-Containing Monooxygenase 3 (FMO3) to Dasatinib Metabolism

Flavin-containing monooxygenase 3 (FMO3) is another key enzyme involved in the metabolism of dasatinib. drugbank.comfda.gov Its primary role is the N-oxidation of dasatinib to form the M5 metabolite. nih.govresearchgate.netpharmgkb.org Uridine diphosphate-glucuronosyltransferase (UGT) enzymes are also implicated in the formation of dasatinib metabolites, specifically glucuronide conjugates (M8a,b). medchemexpress.comfda.gov

In Vitro Metabolic Studies of Dasatinib Leading to Carboxylic Acid Formation

To understand the enzymatic processes behind the formation of Dasatinib Carboxylic Acid, researchers have utilized various in vitro systems that mimic the metabolic environment of the human liver.

Human Liver Microsome Incubation Studies

Incubations of dasatinib with human liver microsomes (HLMs) have been instrumental in elucidating the metabolic pathways. nih.govresearchgate.net These studies have confirmed that while HLMs, which contain the bulk of CYP enzymes, are crucial for the formation of metabolites like M4, M20, and M24, the formation of M6 is dependent on the cytosolic fraction. nih.govresearchgate.net Enzyme kinetic analyses in HLMs have shown that the formation of metabolites M4 and M5 follows Michaelis-Menten kinetics. nih.gov

Recombinant Enzyme Incubation Systems

The use of recombinant human cDNA-expressed enzymes has allowed for a more precise identification of the specific enzymes responsible for dasatinib metabolism. nih.govresearchgate.net Incubations with recombinant CYP3A4 confirmed its primary role in generating M4, M20, and M24. nih.govresearchgate.net Similarly, incubations with recombinant FMO3 demonstrated its responsibility for the formation of M5. nih.govresearchgate.net These systems have been pivotal in isolating the function of individual enzymes and confirming that a cytosolic enzyme, separate from the microsomal P450s and FMO3, is required for the biogenesis of Dasatinib Carboxylic Acid (M6). nih.govresearchgate.net

| Enzyme System | Primary Metabolites Formed |

| Cytosolic Oxidoreductase | Dasatinib Carboxylic Acid (M6) nih.govdrugbank.compharmgkb.org |

| Cytochrome P450 (CYP) 3A4 | M4 (N-dealkylation), M20 (hydroxylation), M24 (hydroxylation) nih.govresearchgate.netpharmgkb.org |

| Flavin-Containing Monooxygenase 3 (FMO3) | M5 (N-oxidation) nih.govresearchgate.netpharmgkb.org |

| Uridine Diphosphate-Glucuronosyltransferase (UGT) | M8a,b (glucuronide conjugates) medchemexpress.comfda.gov |

| In Vitro System | Key Findings |

| Human Liver Microsomes (HLMs) | - Essential for the formation of M4, M20, and M24. nih.govresearchgate.net- M4 and M5 formation follows Michaelis-Menten kinetics. nih.gov |

| Recombinant Enzyme Systems | - Confirmed CYP3A4's role in M4, M20, and M24 formation. nih.govresearchgate.net- Confirmed FMO3's role in M5 formation. nih.govresearchgate.net- Established the necessity of a cytosolic enzyme for M6 formation. nih.govresearchgate.net |

Comparative Metabolic Pathways Across Preclinical Species and Humans

The metabolism of dasatinib is extensive in humans and preclinical species, including mice, rats, dogs, and monkeys, with oxidative metabolism identified as the predominant clearance pathway. nih.govresearchgate.net In vivo studies have identified five primary pharmacologically active metabolites: M4 (N-dealkylation), M5 (N-oxidation), M6 (carboxylic acid formation), M20 (hydroxylation), and M24 (hydroxylation). nih.govresearchgate.net

In humans, the formation of these metabolites occurs through several enzymatic pathways. The majority of oxidative metabolites, specifically M4, M20, and M24, are generated by the cytochrome P450 enzyme CYP3A4. nih.govresearchgate.net The M5 metabolite is primarily formed by flavin-containing monooxygenase 3 (FMO3). nih.govresearchgate.net

In comparative studies, the metabolic profiles in animals show similarities to humans. All metabolites identified in human plasma have also been observed in monkey plasma. hres.ca Preclinical investigations in mice, rats, dogs, and monkeys confirm that dasatinib is cleared primarily via metabolism. nih.gov However, specific quantitative comparisons detailing the relative contribution of the cytosolic pathway leading to M6 across these different species are not extensively detailed in the available scientific literature. The focus has largely remained on the major clearance pathways mediated by microsomal enzymes like CYP3A4.

Table 1: Primary Metabolic Pathways of Dasatinib in Humans

| Metabolite | Formation Pathway | Primary Enzyme(s) | Cellular Location |

|---|---|---|---|

| Dasatinib Carboxylic Acid (M6) | Carboxylic Acid Formation | Cytosolic Oxidoreductase | Cytosol |

| M4 | N-dealkylation | CYP3A4 | Microsome |

| M5 | N-oxidation | FMO3 | Microsome |

| M20 | Hydroxylation | CYP3A4 | Microsome |

Enzyme Kinetic Analyses of Dasatinib Carboxylic Acid (M6) Formation

Enzyme kinetic analysis is crucial for understanding the rate at which a metabolite is formed. This is often described by the Michaelis-Menten model, which characterizes the relationship between the substrate concentration and the velocity of the enzymatic reaction. Key parameters derived from this model include the Michaelis constant (Kₘ), which reflects the enzyme's affinity for the substrate, and the maximum reaction velocity (Vₘₐₓ).

Significant research has been conducted to determine the enzyme kinetic parameters for the primary oxidative metabolites of dasatinib formed in human liver microsomes (HLM). nih.govresearchgate.net In these studies, the formation of metabolites M4 and M5 was found to follow standard Michaelis-Menten kinetics. nih.govresearchgate.net

However, these kinetic analyses focused exclusively on reactions catalyzed by microsomal enzymes such as CYP3A4 and FMO3. As Dasatinib Carboxylic Acid (M6) is generated by a cytosolic oxidoreductase, its formation was not observed in the human liver microsome incubations used for these kinetic studies. nih.govresearchgate.net Consequently, the Michaelis-Menten kinetics parameters (Kₘ and Vₘₐₓ) for the enzymatic formation of Dasatinib Carboxylic Acid (M6) have not been reported in this body of research.

The intrinsic clearance (CLᵢₙₜ) of metabolite formation is a measure of the enzyme's catalytic efficiency, calculated as the ratio of Vₘₐₓ to Kₘ. This value provides insight into how efficiently an enzyme converts a substrate into a product at low substrate concentrations.

Studies have calculated the intrinsic formation clearance values for the major microsomal metabolites of dasatinib, providing a quantitative measure of their formation efficiency. nih.govresearchgate.net As indicated in the table below, the formation of M20 was found to be the most efficient among the metabolites studied in HLM. nih.govresearchgate.net

Consistent with the absence of Michaelis-Menten data, an intrinsic formation clearance value for Dasatinib Carboxylic Acid (M6) has not been determined from these key in vitro studies. The experimental design, which utilized human liver microsomes, precluded the measurement of kinetics for the cytosolic pathway responsible for M6 formation. nih.govresearchgate.net

Table 2: Enzyme Kinetic Parameters for Dasatinib Metabolite Formation in Human Liver Microsomes

| Metabolite | Kₘ (μM) | Vₘₐₓ (pmol/mg protein/min) | Intrinsic Clearance (CLᵢₙₜ, Vₘₐₓ/Kₘ) (μL/mg protein/min) |

|---|---|---|---|

| Dasatinib Carboxylic Acid (M6) | Not Reported* | Not Reported* | Not Reported* |

| M4 | Data Not Available | Data Not Available | 52 nih.govresearchgate.net |

| M5 | Data Not Available | Data Not Available | 14 nih.govresearchgate.net |

| M20 | Data Not Available | Data Not Available | 274 nih.govresearchgate.net |

| M24 | Data Not Available | Data Not Available | 20 nih.govresearchgate.net |

*Kinetic parameters for M6 were not determined in the cited studies as its formation is catalyzed by a cytosolic enzyme, not a microsomal enzyme.

Table of Compounds

| Compound Name |

|---|

| Dasatinib |

| Dasatinib Carboxylic Acid (M6) |

| M4 (Dasatinib Metabolite) |

| M5 (Dasatinib Metabolite) |

| M20 (Dasatinib Metabolite) |

| M24 (Dasatinib Metabolite) |

Pharmacokinetics and in Vivo Disposition of Dasatinib Carboxylic Acid M6

In Vivo Formation and Circulating Levels of Dasatinib (B193332) Carboxylic Acid (M6)

In vivo studies have identified dasatinib carboxylic acid (M6) as a primary oxidative metabolite of dasatinib. pharmgkb.orgnih.gov Unlike other major metabolites of dasatinib which are formed by cytochrome P450 (CYP) enzymes or flavin-containing monooxygenase 3 (FMO3), M6 is uniquely generated through the action of a cytosolic oxidoreductase. pharmgkb.orgdrugbank.comresearchgate.net The specific enzyme is thought to be an alcohol or aldehyde dehydrogenase. pharmgkb.org This metabolic pathway involves the conversion of the hydroxyethyl (B10761427) group on the piperazine (B1678402) ring of dasatinib into a carboxylic acid. nih.gov

Relative Exposure and Contribution of Dasatinib Carboxylic Acid (M6) to Total Drug-Related Components

Dasatinib is extensively metabolized, with unchanged dasatinib accounting for a minority of the drug-related material in circulation and excretions. nih.govresearchgate.net Following a radiolabeled dose of dasatinib, the parent drug constituted about 29% of the drug-related components in plasma. fda.gov While specific AUC percentages for M6 are not consistently detailed across all literature, it is considered a minor metabolite in terms of exposure compared to other metabolites like M20 and M24, which represent 45% and 25% of the dasatinib AUC, respectively. nih.govfrontiersin.org The active metabolite, M4, accounts for approximately 5-7% of the parent drug's AUC. drugbank.comfda.gov Given that M5 and M6 are described as minor circulating metabolites, their exposure is significantly lower than these major components. drugbank.comnih.gov

Excretion Pathways and Metabolic Fate of Dasatinib Carboxylic Acid (M6)

The primary route of elimination for dasatinib and its metabolites is through the feces. drugbank.com Following a single oral dose of radiolabeled dasatinib, approximately 85% of the radioactivity is recovered in the feces within 10 days, with only 4% found in the urine. drugbank.comnih.gov Unchanged dasatinib accounts for 19% of the dose in feces and less than 1% in urine, indicating extensive metabolism prior to elimination. researchgate.netfda.gov

Impact of Drug-Drug Interactions on Dasatinib Carboxylic Acid (M6) Formation and Disposition

The formation of dasatinib carboxylic acid (M6) is not directly catalyzed by cytochrome P450 enzymes. pharmgkb.orgresearchgate.net However, its formation is indirectly affected by modulators of CYP3A4, the primary enzyme responsible for metabolizing the parent drug, dasatinib. nih.govnih.gov

Strong inhibitors of CYP3A4, such as ketoconazole, can cause a significant increase in the plasma concentration of dasatinib, with the mean Cmax and AUC increasing by 4-fold and 5-fold, respectively. frontiersin.org This increased availability of the parent drug can subsequently alter the substrate pool for the cytosolic oxidoreductase that forms M6.

Conversely, strong inducers of CYP3A4, such as rifampin, drastically decrease dasatinib exposure. Co-administration with rifampin has been shown to reduce the mean Cmax and AUC of dasatinib by 81% and 82%, respectively. nih.govfrontiersin.org This substantial reduction in the parent drug concentration would consequently lead to a decreased formation of all metabolites, including M6, as there is less substrate available for the respective metabolic pathways. researchgate.net

The following table summarizes the impact of CYP3A4 modulators on the parent drug, which in turn affects the substrate availability for M6 formation.

| Interacting Agent | Class | Effect on Dasatinib Cmax | Effect on Dasatinib AUC | Consequent Impact on M6 Formation |

| Ketoconazole | Strong CYP3A4 Inhibitor | ▲ 4-fold frontiersin.org | ▲ 5-fold frontiersin.org | Potential for increased formation due to higher parent drug availability |

| Rifampin | Strong CYP3A4 Inducer | ▼ 81% nih.govfrontiersin.org | ▼ 82% nih.govfrontiersin.org | Significant decrease in formation due to lower parent drug availability |

Table 1: Effects of CYP3A4 Modulators on Dasatinib Pharmacokinetics and the Inferred Impact on M6 Formation

Pharmacokinetic Variability Considerations Related to Dasatinib Carboxylic Acid (M6)

Significant interpatient variability is a hallmark of dasatinib pharmacokinetics, with the AUC varying by 40-54% and Cmax by 70-80%. nih.govfrontiersin.org This high variability in the parent drug's exposure directly translates to variability in the formation and circulating levels of its metabolites, including M6.

The sources of this variability are multifactorial. nih.gov Since M6 formation is dependent on a cytosolic oxidoreductase, genetic polymorphisms in this enzyme could be a potential source of variability in M6 levels, although this has not been extensively studied. pharmgkb.org Furthermore, any factors that influence the absorption and disposition of the parent drug, such as co-administration of gastric acid-modifying agents or individual differences in hepatic function, will have downstream effects on the pharmacokinetics of M6. nih.govcancercareontario.ca The high variability observed in dasatinib exposure suggests that the levels of M6 would also vary considerably between individuals. nih.govresearchgate.net

Analytical Quantification Methods for Dasatinib Carboxylic Acid M6 in Biological Research

Development and Validation of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Methods

The high sensitivity and selectivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) have established it as the foremost technique for the quantification of dasatinib (B193332) and its metabolites in biological fluids. nih.gov Validated methods for the simultaneous determination of dasatinib and its active metabolites, including the carboxylic acid form, have been developed, providing a robust framework for its analysis in clinical and preclinical research. nih.gov

Sample Preparation Techniques for Biological Matrices

The complexity of biological matrices such as plasma necessitates a sample preparation step to remove proteins and other interfering substances prior to LC-MS/MS analysis. The primary objective is to ensure the analyte's stability and achieve high recovery. Two common techniques employed for the extraction of dasatinib and its metabolites are solid-phase extraction (SPE) and protein precipitation (PPT).

Solid-phase extraction is a highly effective method for sample clean-up. A notable example is the use of Oasis HLB 96-well plates for the extraction of dasatinib and its metabolites from human plasma. nih.gov This technique offers the advantage of high recovery rates, with studies reporting greater than 79% recovery for all analytes. nih.gov Furthermore, SPE can minimize matrix effects, which are a common source of variability in LC-MS/MS analysis. nih.gov

Protein precipitation offers a simpler and faster, though potentially less clean, alternative to SPE. This method typically involves the addition of an organic solvent, such as acetonitrile (B52724), to the plasma sample to precipitate proteins. vibgyorpublishers.org Following centrifugation, the supernatant containing the analyte of interest can be directly injected into the HPLC system. The use of deuterated internal standards is crucial in PPT methods to compensate for any matrix effects and ensure accurate quantification. vibgyorpublishers.org

Chromatographic Separation Conditions

The chromatographic separation of Dasatinib Carboxylic Acid from the parent drug and other metabolites is critical for accurate quantification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard approach.

Several types of analytical columns have been successfully employed. A Luna phenyl-hexyl analytical column has been used to achieve isocratic separation of dasatinib and its metabolites. nih.gov Alternatively, C18 columns, such as the Waters Atlantis dC18 or UPLC BEH C18, are also widely used. vibgyorpublishers.orgresearchgate.net

The mobile phase composition is optimized to achieve good peak shape and resolution. A common mobile phase consists of a mixture of an aqueous component, often with a pH modifier like formic acid or an ammonium (B1175870) acetate (B1210297) buffer, and an organic solvent such as acetonitrile or methanol. researchgate.netscielo.br Gradient elution, where the proportion of the organic solvent is varied over time, is often used to effectively separate multiple analytes with different polarities within a single run. nih.gov

Table 1: Exemplary Chromatographic Conditions for Dasatinib Metabolite Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Luna phenyl-hexyl | Waters Atlantis dC18 |

| Mobile Phase A | Ammonium acetate buffer | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Elution Type | Isocratic | Gradient |

| Flow Rate | Not specified | Not specified |

| Column Temperature | 40°C | Not specified |

This table presents a summary of typical conditions and is not exhaustive.

Mass Spectrometric Detection and Quantification Parameters

Tandem mass spectrometry is employed for the detection and quantification of Dasatinib Carboxylic Acid. The instrument is typically operated in the positive ion electrospray ionization (ESI) mode. nih.gov Quantification is performed using multiple reaction monitoring (MRM), which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition.

The precursor ion for Dasatinib Carboxylic Acid corresponds to its protonated molecule [M+H]⁺. The exact m/z value for this precursor ion is 502.0. This precursor ion is then fragmented in the collision cell of the mass spectrometer to generate product ions. The most intense and stable product ion is selected for quantification. While specific MRM transitions for Dasatinib Carboxylic Acid are not always detailed in general literature, the transition for the parent drug, dasatinib, is well-documented as m/z 488.2 → 401.1. researchgate.net The development of a robust LC-MS/MS method would involve the optimization of collision energy and other MS parameters to achieve the highest signal intensity for the specific MRM transition of Dasatinib Carboxylic Acid.

The use of a stable isotope-labeled internal standard, such as dasatinib-d8, is highly recommended to ensure the accuracy and precision of the assay by correcting for any variability during sample preparation and ionization. vibgyorpublishers.org The assay validation for dasatinib and its metabolites has demonstrated a linear concentration range of 1.00–1000 ng/mL, with intra- and inter-assay precision values within 5.3%. nih.gov

Table 2: Mass Spectrometric Parameters for Dasatinib Analysis

| Parameter | Setting |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Dasatinib) | m/z 488.2 |

| Product Ion (Dasatinib) | m/z 401.1 |

| Precursor Ion (Dasatinib-d8) | m/z 496.15 |

| Product Ion (Dasatinib-d8) | m/z 406.1 |

Parameters for Dasatinib Carboxylic Acid (M6) would be specifically optimized during method development.

Development and Validation of Enzyme-Linked Immunosorbent Assay (ELISA) for Dasatinib Metabolites

Enzyme-linked immunosorbent assays (ELISAs) are a common immunochemical technique for the detection and quantification of biomolecules. However, the development of a specific ELISA for a small molecule metabolite like Dasatinib Carboxylic Acid presents unique challenges.

Antibody Development and Specificity for Dasatinib Carboxylic Acid (M6)

The development of a highly specific antibody is the most critical step in creating a reliable ELISA. This involves synthesizing a hapten that mimics the structure of the target molecule, in this case, Dasatinib Carboxylic Acid, and conjugating it to a carrier protein to elicit an immune response.

Research into the development of antibodies for dasatinib has been conducted. In one study, anti-dasatinib antibodies were successfully generated in rabbits using partial structures of dasatinib as haptens. nih.gov However, a key finding from this research was that the resulting sandwich ELISA for dasatinib exhibited no cross-reactivity with its major metabolites, including 4'-hydroxy dasatinib and Dasatinib Carboxylic Acid. nih.gov This high specificity for the parent drug, while advantageous for quantifying dasatinib itself, means that this particular assay cannot be used to measure the M6 metabolite.

The lack of cross-reactivity highlights the significant challenge in developing an antibody that can specifically recognize the subtle structural differences between a parent drug and its metabolite. The addition of a carboxylic acid group in M6 significantly alters its chemical properties compared to dasatinib, which would require a distinct antibody for its recognition.

Sensitivity and Linear Detection Range in Biological Samples

As there is no publicly available, validated ELISA specifically for Dasatinib Carboxylic Acid, data on its sensitivity and linear detection range in biological samples is not available.

For context, the highly sensitive sandwich ELISA developed for the parent drug, dasatinib, demonstrated a linear detection range from 320 pg/mL to 1000 ng/mL. nih.gov Achieving a similar level of sensitivity for a potential Dasatinib Carboxylic Acid ELISA would depend on the successful development of a high-affinity and specific antibody. The absence of such a reported assay in the scientific literature suggests that the quantification of Dasatinib Carboxylic Acid currently relies on the more specific and sensitive LC-MS/MS methods.

Application of Analytical Methods in Preclinical and Clinical Research Studies

In clinical research, a validated, sensitive, and reliable LC-MS/MS method has been developed for the simultaneous quantification of Dasatinib and two of its pharmacologically active metabolites in human plasma. nih.gov This assay was instrumental in a human pharmacokinetic study, providing critical data on the formation and elimination of these metabolites following the administration of Dasatinib. nih.gov The ability to measure the parent drug and its metabolites concurrently allows researchers to build comprehensive pharmacokinetic models, assessing the metabolic fate of Dasatinib in patients. nih.gov

The sample preparation for these studies often involves solid-phase extraction (SPE), which effectively cleans up the plasma samples and concentrates the analytes. nih.gov For instance, the use of Oasis HLB 96-well plates facilitates higher throughput, a significant advantage in clinical trials with large numbers of samples. nih.gov Chromatographic separation is typically achieved on a phenyl-hexyl analytical column, which provides good resolution for Dasatinib and its metabolites. nih.gov

The validation of these methods according to regulatory guidelines ensures their reliability for research applications. Key validation parameters that are typically assessed are detailed in the table below.

Table 1: Typical Validation Parameters for LC-MS/MS Quantification of Dasatinib and its Metabolites

| Parameter | Typical Specification | Research Finding |

|---|---|---|

| Linearity Range | Correlation coefficient (r²) > 0.99 | The assay was validated over a concentration range of 1.00-1000 ng/mL for Dasatinib and its active metabolites. nih.gov |

| Intra-assay Precision | Coefficient of Variation (CV) ≤ 15% | Replicate quality control (QC) samples showed precision values within 5.3% for all analytes. nih.gov |

| Inter-assay Precision | Coefficient of Variation (CV) ≤ 15% | Replicate QC samples showed precision values within 5.3% for all analytes. nih.gov |

| Accuracy | Within ±15% of nominal value | Mean QC control accuracy values were within ±9.0% of the nominal values for all analytes. nih.gov |

| Recovery | Consistent and reproducible | Assay recoveries were high, exceeding 79% for all analytes. nih.gov |

| Stability | Stable under various conditions | Analytes were stable in human plasma for at least 22 hours at room temperature, for at least 123 days at -20°C, and after at least six freeze-thaw cycles. nih.gov |

The successful application of such robust analytical methods in clinical pharmacokinetic studies provides invaluable insights into how individuals metabolize Dasatinib, contributing to a better understanding of its efficacy and disposition. nih.gov

Challenges and Advancements in Metabolite Quantification Methodologies

The quantification of drug metabolites like Dasatinib Carboxylic Acid (M6) presents a unique set of challenges, but ongoing technological advancements continue to provide effective solutions.

Challenges:

A primary challenge in metabolite quantification is achieving adequate sensitivity. Metabolites are often present at much lower concentrations than the parent drug, requiring highly sensitive analytical methods to detect and accurately measure them. nih.govscielo.br The development of methods with a low lower limit of quantification (LLOQ) is therefore essential for pharmacokinetic studies. plos.org

Another challenge lies in the complexity of the biological matrix (e.g., plasma, urine). Endogenous components can interfere with the analysis, causing matrix effects such as ion suppression or enhancement in LC-MS/MS, which can compromise accuracy and precision. plos.orgscielo.br This necessitates sophisticated and efficient sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances before analysis. scielo.br

Furthermore, Dasatinib is metabolized through multiple pathways, with different enzymes responsible for the formation of various metabolites. While CYP3A4 is the main enzyme for several oxidative metabolites, M6 is formed by a cytosolic oxidoreductase. researchgate.net This can create analytical challenges, as the physicochemical properties of metabolites can differ significantly from each other and from the parent drug, making it difficult to develop a single method for simultaneous extraction and chromatographic separation with optimal recovery and ionization for all analytes. nih.govnih.gov

Advancements:

The most significant advancement in the quantification of drug metabolites has been the widespread adoption and continuous improvement of liquid chromatography-tandem mass spectrometry (LC-MS/MS). scielo.br The coupling of ultra-performance liquid chromatography (UPLC) with MS/MS offers superior speed, resolution, and sensitivity compared to conventional HPLC, enabling the analysis of a large number of samples with short run times. plos.orgnih.gov

The development of multiplexed or multi-analyte methods is a major step forward. These assays allow for the simultaneous determination of multiple tyrosine kinase inhibitors (TKIs) and their metabolites in a single analytical run. nih.govresearchgate.net This not only improves throughput and cost-effectiveness but is also crucial for therapeutic drug monitoring (TDM) and for studying drug-drug interactions in patients receiving combination therapies. nih.gov

Innovations in sample preparation have also been critical. The move towards 96-well SPE plates and the use of automated liquid handling systems have streamlined sample processing, reduced manual error, and increased throughput. nih.gov Additionally, emerging pretreatment techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are being adapted for biological matrices, offering a simple and efficient alternative to traditional methods. frontiersin.org

To enhance accuracy, the use of stable isotope-labeled internal standards (SIL-IS) has become the gold standard in quantitative bioanalysis. nih.gov A SIL-IS for each analyte mimics its behavior during extraction, chromatography, and ionization, effectively compensating for any variability and improving the precision and accuracy of the results. nih.gov The application of Quality by Design (QbD) principles in method development is another key advancement, ensuring that the analytical method is robust and reliable through a systematic understanding of the variables that can affect its performance. nih.gov

Pharmacological and Biological Activity Evaluation of Dasatinib Carboxylic Acid M6

In Vitro Assessment of Kinase Inhibition Profiles

The primary mechanism of action of Dasatinib (B193332) is the inhibition of various protein kinases that are crucial for the proliferation and survival of cancer cells. europa.eu The in vitro activity of its metabolites, including Dasatinib Carboxylic Acid (M6), has been evaluated to understand their potential contribution to the therapeutic effects of Dasatinib.

Dasatinib is a potent inhibitor of the BCR-ABL kinase, the hallmark of Philadelphia chromosome-positive (Ph+) leukemias. drugbank.comnih.gov Research indicates that Dasatinib Carboxylic Acid (M6) is substantially less potent in inhibiting BCR-ABL kinase compared to Dasatinib. mdpi.comresearchgate.net Studies on the cell-based inhibitory activity of Dasatinib metabolites have suggested that the exposures of M6 are not expected to contribute significantly to the in vivo anti-leukemic activity mediated by BCR-ABL inhibition. researchgate.net The potency of M6 is reported to be more than 10 times lower than that of its parent compound. drugbank.commdpi.comresearchgate.net

Dasatinib is metabolized into several active metabolites, including M4, M5, M20, and M24, in addition to M6. drugbank.comnih.gov The pharmacological activity of these metabolites varies considerably. The N-dealkylated metabolite, M4, is found to be equipotent to Dasatinib. drugbank.comnih.gov In contrast, Dasatinib Carboxylic Acid (M6) and the N-oxide metabolite (M5) are markedly less active. drugbank.commdpi.comresearchgate.net The hydroxylated metabolites, M20 and M24, exhibit reasonable potency. mdpi.comresearchgate.net However, due to their systemic exposure levels and relative potencies, most metabolites, including M6, are not thought to play a major role in the observed pharmacological effects of Dasatinib. europa.euresearchgate.net

Table 1: Comparative Potency of Dasatinib Metabolites against Kinase Targets

| Compound | Common Name/Metabolite ID | Relative Potency Compared to Dasatinib |

| Dasatinib | Parent Drug | - |

| Dasatinib Carboxylic Acid | M6 | >10-fold less potent drugbank.commdpi.comresearchgate.net |

| N-dealkylated metabolite | M4 | Equipotent drugbank.comnih.gov |

| N-oxide metabolite | M5 | >10-fold less potent drugbank.commdpi.comresearchgate.net |

| Hydroxylated metabolite | M20 | Reasonably potent mdpi.comresearchgate.net |

| Hydroxylated metabolite | M24 | Reasonably potent mdpi.comresearchgate.net |

Inhibition of Src Family Kinases (SFKs)

Cell-Based Antiproliferative and Cytotoxic Activity Assays

The ultimate effect of kinase inhibition is the suppression of cancer cell growth (antiproliferative activity) and the induction of cell death (cytotoxic activity).

The activity of Dasatinib has been explored in a variety of other cancer cell models, including those for breast cancer, colon cancer, and melanoma. nih.govplos.orgresearchgate.net However, specific studies focusing on the direct antiproliferative and cytotoxic effects of the isolated Dasatinib Carboxylic Acid (M6) metabolite in these other cancer cell models are scarce. The general understanding is that due to its significantly reduced kinase inhibition profile compared to the parent compound, its contribution to any observed anti-cancer effects in these models would be negligible. drugbank.commdpi.comresearchgate.net

Table 2: Summary of Cell-Based Activity for Dasatinib Carboxylic Acid (M6)

| Assay Type | Cell Line Type | Findings for Dasatinib Carboxylic Acid (M6) |

| Antiproliferative/Cytotoxic | Philadelphia Chromosome-Positive | Specific IC50 data not widely reported; activity considered insignificant based on low kinase inhibition potency. researchgate.net |

| Antiproliferative/Cytotoxic | Other Cancer Cell Models | Specific studies on M6 are limited; activity is expected to be minimal. mdpi.comresearchgate.net |

Evaluation in Philadelphia Chromosome-Positive Cell Lines

Investigation of Receptor Binding and Downstream Signaling Pathways

The interaction of a drug or its metabolites with various receptors is fundamental to its pharmacological profile. In vitro studies have been conducted to assess the binding affinity and activity of Dasatinib Carboxylic Acid at a range of biological targets.

One key study evaluated the in vitro activity of three major dasatinib metabolites, including Dasatinib Carboxylic Acid (referred to as BMS-573188), against a panel of 34 different receptors and ion channels, as well as four different enzymes. europa.eu The results from this broad screening indicated that at a concentration of 10 µM, Dasatinib Carboxylic Acid had no significant inhibitory or stimulatory activity on the tested targets. europa.eu

The findings suggest a low potential for off-target effects mediated by this metabolite at clinically relevant concentrations. Research indicates that Dasatinib Carboxylic Acid is more than 10 times less active than its parent compound, dasatinib. drugbank.comnih.gov Given this significantly lower potency, its impact on downstream signaling pathways targeted by dasatinib, such as those involving BCR-ABL and Src family kinases, is considered minimal. drugbank.comeuropa.eunih.gov While dasatinib potently inhibits kinases like BCR-ABL, SRC, c-KIT, and others, leading to the inhibition of cancer cell proliferation, its carboxylic acid metabolite lacks this potent activity. europa.eunih.gov

Table 1: In Vitro Target Screening of Dasatinib Carboxylic Acid (BMS-573188)

| Target Class | Number of Targets Screened | Finding |

|---|---|---|

| Receptors & Ion Channels | 34 | No significant binding or stimulation observed at 10 µM concentration. europa.eu |

Consideration of Dasatinib Carboxylic Acid (M6)'s Contribution to Overall In Vivo Pharmacological Effects of Dasatinib

To determine the clinical relevance of a metabolite, both its pharmacological potency and its systemic exposure in the body must be considered. Dasatinib Carboxylic Acid is categorized as a minor circulating metabolite of dasatinib. drugbank.comnih.gov

Low Potency : As established, Dasatinib Carboxylic Acid is substantially less potent than dasatinib, with studies indicating its activity is more than tenfold lower. drugbank.comnih.gov

Limited Exposure : In cancer patients, the systemic exposure to dasatinib metabolites collectively represents a small fraction (1-13%) of the total drug-related material. europa.eu

Considering its low potency and minor contribution to the total exposure of drug-related components, Dasatinib Carboxylic Acid is not expected to contribute meaningfully to the in vivo pharmacological activity of dasatinib. researchgate.neteuropa.eu The primary therapeutic effects observed during treatment are attributed to the parent drug, dasatinib. europa.eu

Table of Compounds

| Compound Name | Other Names/Synonyms |

|---|---|

| Dasatinib | BMS-354825 |

| Dasatinib Carboxylic Acid | M6, BMS-573188 |

Advanced Research Directions and Translational Significance of Dasatinib Carboxylic Acid M6

Role of Dasatinib (B193332) Carboxylic Acid (M6) in Comprehensive Pharmacometabolomics Studies

In the field of pharmacometabolomics, the goal is to obtain a complete picture of how a drug is absorbed, distributed, metabolized, and excreted (ADME). The characterization of all metabolites, including those considered minor like Dasatinib Carboxylic Acid (M6), is fundamental to this process. Identifying and quantifying M6 helps to create a full metabolic map of Dasatinib, accounting for all biotransformation pathways. semanticscholar.orgfrontiersin.org

The formation of M6 via a cytosolic oxidoreductase highlights a metabolic route distinct from the primary CYP3A4-mediated pathways that produce other major metabolites. pharmgkb.orgnih.gov In comprehensive pharmacometabolomics studies, tracking the levels of M6 relative to other metabolites can provide a more nuanced understanding of an individual's metabolic phenotype. For example, variations in the activity of cytosolic dehydrogenases could potentially influence the ratio of M6 to other metabolites, offering clues about inter-individual differences in drug metabolism that are not related to the well-studied cytochrome P450 enzymes. This complete profiling is essential for building robust models that can predict drug behavior across diverse patient populations.

Exploration of Novel Biological Roles or Modulatory Activities

Current research indicates that Dasatinib Carboxylic Acid (M6) possesses significantly diminished pharmacological activity compared to its parent compound. Studies have shown it to be more than 10 times less potent than Dasatinib. drugbank.commdpi.com Consequently, it is not expected to play a meaningful role in the primary therapeutic effects observed during treatment. europa.eu

However, the exploration of novel biological roles remains an area of scientific inquiry. While M6 does not potently inhibit Dasatinib's primary targets like BCR-ABL and SRC kinases, research could investigate potential off-target interactions or modulatory activities. Even metabolites with low potency can sometimes contribute to the broader biological effects of a drug, particularly concerning long-term exposure. As of now, M6 is primarily classified as a minor, less active product of Dasatinib's breakdown.

Interactive Table 2: Comparative Activity of Dasatinib and its Metabolites This table allows for a direct comparison of M6 with other key metabolites of Dasatinib.

| Compound | Formation Enzyme(s) | Potency Relative to Dasatinib | Contribution to Pharmacology | Source(s) |

| Dasatinib | (Parent Drug) | - | Primary activity | drugbank.comeuropa.eu |

| M4 (N-dealkylated) | CYP3A4 (major), CYP1A1, CYP1B1 | Equipotent | Unlikely to be major due to low exposure (~5% of AUC) | drugbank.compharmgkb.org |

| M5 (N-oxide) | FMO3 | >10 times less active | Minor | drugbank.compharmgkb.orgmdpi.com |

| M6 (Carboxylic Acid) | Cytosolic Oxidoreductase | >10 times less active | Minor | drugbank.compharmgkb.orgmdpi.com |

| M20 (Hydroxymethyl) | CYP3A4 | Reasonably potent | Contributes to activity | pharmgkb.orgmdpi.com |

| M24 (Hydroxymethyl) | CYP3A4 | Reasonably potent | Contributes to activity | pharmgkb.orgmdpi.com |

Integration of Metabolite Data in Pharmacokinetic/Pharmacodynamic Modeling

Pharmacokinetic/pharmacodynamic (PK/PD) models are mathematical tools used to predict the time course of drug effects in the body. For a drug like Dasatinib, which is extensively metabolized, incorporating metabolite data is crucial for accuracy. nih.gov The integration of data on Dasatinib Carboxylic Acid (M6) contributes to a more complete whole-body PK model.

Future Research Avenues in Understanding Dasatinib Carboxylic Acid (M6)'s Research Implications

While much is known about M6's place in the metabolic pathway of Dasatinib, several avenues for future research could yield deeper insights.

Enzyme Identification: A primary area for future investigation is the definitive identification and characterization of the specific cytosolic NAD-dependent oxidoreductase(s) or aldehyde dehydrogenase(s) responsible for converting the hydroxyethyl (B10761427) precursor into Dasatinib Carboxylic Acid. pharmgkb.orgnih.gov Understanding this enzyme could reveal potential for drug-drug interactions outside of the CYP450 system.

Biomarker Potential: Research could explore whether the rate of M6 formation, or the ratio of M6 to its precursor metabolite, could serve as a biomarker for the activity of certain metabolic pathways. This might have implications for understanding individual metabolic differences that could affect the disposition of other drugs cleared by similar enzymes.

Off-Target Activity Screening: Although considered pharmacologically weak against Dasatinib's primary targets, comprehensive screening of M6 against a wider panel of biological targets could be performed to definitively rule out any unique, previously undiscovered biological activities or toxicities.

Q & A

Q. What synthetic strategies are employed to design dasatinib-carboxylic acid derivatives, and how do structural modifications influence kinase selectivity?

Derivatives of dasatinib are synthesized via esterification of its hydroxyl group with carboxylic acids (e.g., amino acids, fatty acids), enabling rapid library development and chemical diversification . For example, amino acid conjugates (e.g., Das-R, compound 7) and fatty acid derivatives (e.g., Das-C10, compound 18) are created to enhance interactions with kinase binding pockets. Structural modifications, such as arginine conjugation, improve potency (IC50 = 4.4 nM against Csk) and selectivity (e.g., 91.4 Csk/Src selectivity ratio for Das-C10) by optimizing hydrogen bonding and hydrophobic interactions .

Q. How are dasatinib-carboxylic acid derivatives evaluated for kinase inhibition in vitro?

Inhibition is quantified using IC50 values against kinase panels (e.g., Csk, Src, Abl) via competition binding assays. For example, Das-R shows IC50 values of <0.25 nM (Src) and 4.4 nM (Csk), while Das-C10 exhibits 3.2 µM (Csk) vs. 35 nM (Src). Cell-based assays (e.g., Panc-1, BV-173, K562) further validate efficacy, with Das-R displaying 12.7-fold higher potency than dasatinib in Panc-1 cells (IC50 = 2.06 µM vs. 26.3 µM) .

Q. What computational methods validate the binding mechanisms of dasatinib-carboxylic acid derivatives?

Molecular docking and 200 ns molecular dynamics (MD) simulations are performed using kinase crystal structures (e.g., Abl: 2GQG, Src: 3G5D). MM-GBSA binding free energy calculations correlate with experimental IC50 values, rationalizing selectivity differences. For instance, Das-R’s arginine side chain forms salt bridges with Csk’s Asp332, while hydrophobic fatty acid chains in Das-C10 stabilize Src’s ATP pocket .

Advanced Research Questions

Q. How do researchers reconcile contradictory potency data across kinase isoforms and cell lines?

Contradictions arise from divergent kinase conformations and cellular contexts. For example, Das-R shows nanomolar IC50 values in BV-173 and K562 cells (IC50 < 51.2 pM) but micromolar activity in Panc-1 cells. This discrepancy is attributed to differences in kinase activation states (e.g., Abl phosphorylation status) and cellular uptake mechanisms. Cross-validation using MD simulations and binding energy calculations helps resolve these inconsistencies .

Q. What strategies optimize the selectivity of dasatinib-carboxylic acid derivatives between Src and Abl kinases?

Selectivity is engineered via steric and electronic modifications. For example:

- Abl/Src selectivity : Compounds 13 (Das-C) and 15 (Das-E) achieve 10.3 and 10.2 Abl/Src IC50 ratios by introducing bulkier substituents that clash with Abl’s P-loop.

- Csk/Src selectivity : Das-C10’s decanoic acid chain selectively fills Csk’s hydrophobic pocket, yielding a 91.4-fold selectivity ratio.

These findings highlight the role of binding pocket topology in kinase-specific inhibition .

Q. How do in vitro pharmacokinetic properties of dasatinib-carboxylic acid derivatives inform in vivo translation?

Metabolic stability is assessed via plasma protein binding and cytochrome P450 (CYP) inhibition assays. Dasatinib-carboxylic acid (M6 metabolite) exhibits altered pharmacokinetics due to oxidative metabolism, impacting bioavailability. Plasma concentration studies in CML patients reveal correlations between trough levels (day 28) and dose reduction rates (28% of patients), emphasizing the need for metabolite-specific PK/PD modeling .

Q. What experimental and computational frameworks address data variability in kinase inhibition assays?

Variability is minimized by:

- Experimental : Triplicate measurements with internal controls (e.g., staurosporine as a pan-kinase inhibitor).

- Computational : Ensemble docking across multiple kinase conformations (e.g., active/inactive states) and consensus scoring of binding poses.

Statistical analysis (e.g., ANOVA for IC50 comparisons) and Bland-Altman plots quantify assay reproducibility .

Methodological Considerations

Q. How are molecular dynamics (MD) simulations parameterized for dasatinib-carboxylic acid derivatives?

Force fields (e.g., AMBER, CHARMM) are calibrated using quantum mechanical (QM) calculations for conjugate bonds and partial charges. Trajectories are analyzed for RMSD (<1.5 Å deviation from crystallographic poses), hydrogen bond occupancy, and binding pocket hydration. Free energy perturbation (FEP) or linear interaction energy (LIE) methods refine binding affinity predictions .

Q. What statistical approaches validate selectivity ratios in kinase profiling?

Selectivity ratios (e.g., Csk/Src = IC50_Csk / IC50_Src) are analyzed using non-parametric tests (e.g., Mann-Whitney U-test) to account for non-normal data distributions. False discovery rate (FDR) correction (e.g., Benjamini-Hochberg) adjusts for multiple comparisons across kinase panels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.